![molecular formula C12H12BrFN2O B595268 7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one CAS No. 1272755-88-0](/img/structure/B595268.png)
7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro junction where two rings are connected through a single atom, making it an interesting subject for chemical research and applications.
Preparation Methods
The synthesis of 7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the bromo and fluoro substituents. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these reactions for scale-up, ensuring that the process is both cost-effective and environmentally friendly.
Chemical Reactions Analysis
7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions.
Comparison with Similar Compounds
7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one can be compared with other spirocyclic compounds, such as spiroindolines and spirooxindoles. These compounds share the spirocyclic core but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific combination of bromo and fluoro substituents, which can impart distinct chemical and biological properties.
Similar compounds include:
- Spiroindolines
- Spirooxindoles
- Spirotetrahydroquinolines
These compounds can be used as references to understand the unique properties and potential applications of this compound.
Properties
IUPAC Name |
6-(3-bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O/c13-8-6-7(2-3-9(8)14)10-11(17)16-12(15-10)4-1-5-12/h2-3,6,10,15H,1,4-5H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHBOWYZRDVZLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC(C(=O)N2)C3=CC(=C(C=C3)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
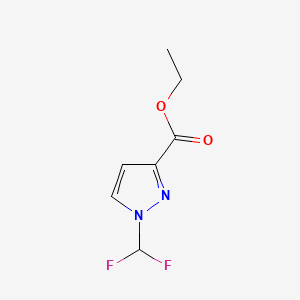
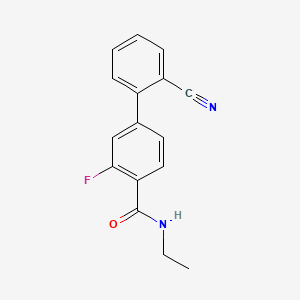
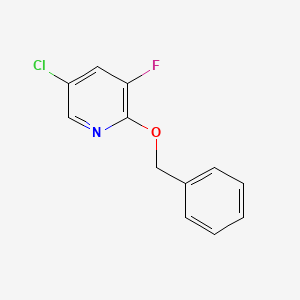
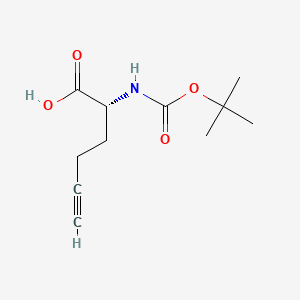
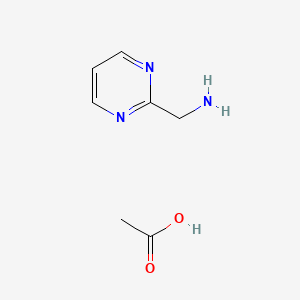
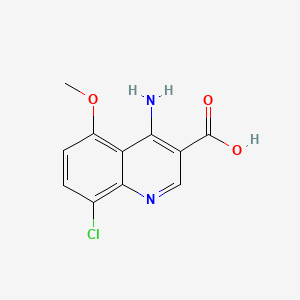
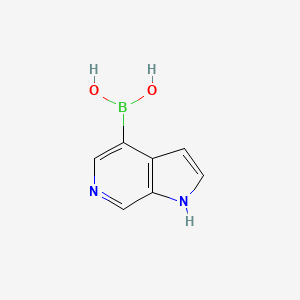
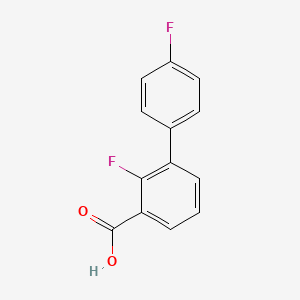

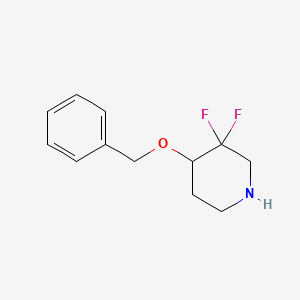
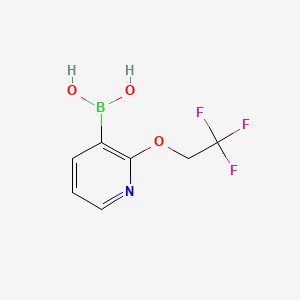
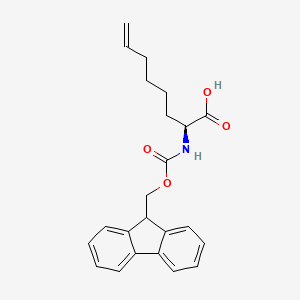
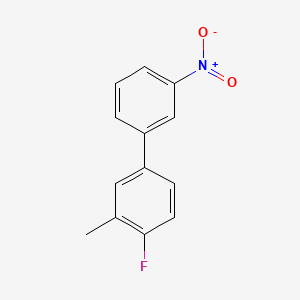
![2-Iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595207.png)
